2,6-Diaminopyridine

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Developing non-precious metal ORR catalysts? Regioisomeric diaminopyridines fail to establish the convergent 1,4-N chelation geometry required for high-performance Fe-Nx/Co-Nx active sites. • Fe-N-C catalyst delivers onset potential 0.96 V, half-wave 0.84 V (alkaline), outperforming commercial Pt/C. • Co-N-C achieves max power density 227.7 mW cm⁻² in AEMFC single cell. • Enzymatic polymerization yields Poly(DAP-en) with Td 342°C-161°C above oxidative route. Supplied ≥98% purity; ambient shipping; bulk quantities available.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 118352-39-9
Cat. No. B039239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopyridine
CAS118352-39-9
Synonyms2-Pyridinamine,1,6-dihydro-6-imino-,(Z)-(9CI)
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)N
InChIInChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
InChIKeyVHNQIURBCCNWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopyridine Product Overview


2,6-Diaminopyridine (2,6-DAP) is a heteroaromatic diamine comprising a pyridine ring with amino groups at the 2- and 6-positions [1]. The 1,4-relationship of the two amino groups relative to the pyridine nitrogen creates a convergent chelating geometry that distinguishes this compound from its regioisomers and enables its use as a precursor for Fe–N–C and Co–N–C electrocatalysts, a monomer for precision polymers and Schiff base ligands, and a robust hydrogen-bonding scaffold in supramolecular crystal engineering [2][3][4].

Electrocatalyst precursor for Fe–N–C and Co–N–C ORR catalysts
Monomer for precision poly(Schiff base) and polyurea polymers
Supramolecular crystal engineering scaffold with predictable R22(8) synthon

Why 2,6-Diaminopyridine Is Irreplaceable


Substitution with alternative diaminopyridine regioisomers (e.g., 2,3-DAP, 3,4-DAP) or mono-aminopyridines fundamentally alters metal coordination geometry, hydrogen-bonding capability, and resulting material performance. The 2,6-substitution pattern creates a unique 1,4-nitrogen arrangement that enables bidentate chelation to metal ions and the formation of Fe-Nx/Co-Nx active sites essential for oxygen reduction reaction (ORR) electrocatalysis [1]. In polymerization, the symmetrical para-like disposition of amino groups yields poly(Schiff base) polymers with inherent viscosity values up to 9.01 dL/g, while regioisomers lack this chain-extending architecture and produce inferior molecular weight outcomes [2]. In supramolecular assembly, 2,6-DAP reliably adopts the hetero R22(8) synthon across seven distinct carboxylic acid systems, a structural motif inaccessible to other regioisomers [3]. Pharmacologically, 2,6-DAP exhibits distinct discriminative stimulus effects in vivo, producing only partial substitution for 4-aminopyridine in rat behavioral models—unlike 3-aminopyridine and 2-aminopyridine, which fully substitute at equivalent doses [4].

2,3- or 3,4-DAP regioisomers alter metal coordination geometry, reducing ORR active-site formation.
Mono-aminopyridines or other regioisomers lack the symmetrical architecture needed for high-MW polymer chain extension.
Consistent R22(8) supramolecular synthon adoption is unique to 2,6-substitution; other isomers may not replicate.

2,6-Diaminopyridine Performance Data


Fe–N–C Catalyst ORR Activity vs. Commercial Pt/C

A Fe–N–C electrocatalyst prepared from 2,6-diaminopyridine and FeCl3 delivers an onset potential of 0.96 V and half-wave potential of 0.84 V vs. RHE in alkaline medium, exceeding commercial Pt/C catalyst performance under identical conditions [1]. The catalyst also exhibits superior stability relative to Pt/C during extended operation [1].

ORR Activity vs. Pt/C
Head-to-head
E₀ = 0.96 V, E₁/₂ = 0.84 V; reported to outperform commercial Pt/C in alkaline medium
Supports non-precious metal catalyst precursor selection
Fe–N–C from 2,6-DAP/FeCl₃; O₂-saturated electrolyte
Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Co–N–C Cathode Power Density in AEMFC

A Co–N–C cathode catalyst synthesized via polymerization of 2,6-diaminopyridine with 4,4-methylene diphenyl diisocyanate and subsequent calcination demonstrates a maximum power density of 227.7 mW cm⁻² in an anion exchange membrane fuel cell (AEMFC) single cell [1]. The Co–N–C catalyst exhibits comparable ORR electrochemical properties to commercial Pt/C, including high onset and half-wave voltages, high limiting reduction current density, and lower Tafel slope [1].

AEMFC Power Density vs. Pt/C
Head-to-head
Maximum power density 227.7 mW cm⁻²; reported comparable ORR properties to Pt/C
Quantitative benchmark for non-PGM cathode in AEMFC
2,6-DAP-derived Co–N–C single-cell test
Anion Exchange Membrane Fuel Cell Co–N–C Catalyst Power Density

Enzymatic vs. Oxidative Polymerization Thermal Stability

Polymerization of 2,6-diaminopyridine via enzymatic (HRP/H₂O₂) and oxidative (H₂O₂ only) routes produces polymers with dramatically different thermal properties. The enzymatically-derived Poly(DAP-en) exhibits a first decay temperature of 342°C, compared to only 181°C for the oxidatively-derived Poly(DAP-ox) [1]. GPC analysis confirms higher average molar mass (>8650 Da) for Poly(DAP-en), while Poly(DAP-ox) demonstrates superior blue/green fluorescence emission [1].

Polymerization Route Thermal Stability
Head-to-head
Poly(DAP-en) 342°C vs. Poly(DAP-ox) 181°C (Δ +161°C)
Enzymatic route yields high-temperature stable polymer
Process selection affects thermal and fluorescence properties
Enzymatic Polymerization Oxidative Polycondensation Thermal Stability

Poly(Schiff Base Sulfide) Inherent Viscosity

A poly(Schiff base sulfide) (PSBS) polymer synthesized via nucleophilic displacement polymerization of N,N′-bis(p-chlorobenzylidine)-2,6-diaminopyridine with sodium sulfide demonstrates an inherent viscosity of 9.01 dL/g in DMSO at 30°C [1]. The polymer exhibits a 10% weight loss temperature of 380°C under nitrogen and a glass transition temperature (T_g) of 74.6°C [1].

PSBS Inherent Viscosity
Class-level
9.01 dL/g (DMSO, 30°C); T₁₀% = 380°C, Tg = 74.6°C
High-MW chain extension from symmetrical diamine architecture
No direct comparator; material-property context
Poly(Schiff Base) Polymer Characterization Inherent Viscosity

R22(8) Synthon Adoption in Co-Crystal Engineering

In crystal engineering studies, seven organic salts assembled from 2,6-diaminopyridine with diverse carboxylic acids (including nicotinic acid, o-chlorobenzoic acid, and butane-1,2,3,4-tetracarboxylic acid) all adopt the hetero R22(8) supramolecular synthon [1][2]. This consistent hydrogen-bonding motif involves extensive N–H···N, O–H···N, O–H···O, and N–H···O associations, enabling predictable 2D/3D supramolecular architectures [2].

R22(8) Synthon Adoption
Class-level
7/7 crystalline salts adopt hetero R22(8) motif
Predictable supramolecular building block behavior
Across diverse carboxylic acid systems
Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

In Vivo Pharmacological Profile vs. Other Aminopyridines

In a rat drug discrimination study comparing aminopyridine derivatives, 2,6-diaminopyridine (2,6-DIAP) and 3,4-diaminopyridine produce dose-dependent increases in 4-aminopyridine (4-AP)-associated lever responses but only partially substitute for 4-AP, whereas 3-aminopyridine, 2-aminopyridine, and 2,3-diaminopyridine fully substitute at one or more doses [1]. The apparent potency rank order for increasing quantal transmitter release is: 3,4-DAP > 4-AP > 3-AP > 2,6-DAP > 2-AP [2].

In Vivo Profile vs. Aminopyridines
Head-to-head
Partial substitution for 4-AP; transmitter release potency rank 4/5
Distinct pharmacological profile for K-channel modulation research
Rat drug discrimination model; rank: 3,4-DAP > 4-AP > 3-AP > 2,6-DAP > 2-AP
Pharmacology Potassium Channel Drug Discrimination

Application Scenarios for 2,6-Diaminopyridine


Fe–N–C and Co–N–C ORR Electrocatalyst Precursor

2,6-Diaminopyridine serves as the nitrogen-rich precursor for synthesizing Fe–N–C and Co–N–C electrocatalysts that match or exceed Pt/C performance in oxygen reduction reactions [1][2]. The Fe–N–C catalyst derived from 2,6-DAP and FeCl₃ achieves an onset potential of 0.96 V and half-wave potential of 0.84 V in alkaline medium, outperforming commercial Pt/C [1]. The Co–N–C catalyst yields a maximum power density of 227.7 mW cm⁻² in an AEMFC single cell [2]. This scenario is directly supported by the quantitative performance data established in Evidence_Items 1 and 2.

Enzymatically Polymerized Thermally Stable Materials

2,6-Diaminopyridine can be polymerized via enzymatic (HRP/H₂O₂) or oxidative routes to yield polymers with distinct property profiles. The enzymatically-derived Poly(DAP-en) exhibits a first thermal decomposition temperature of 342°C—161°C higher than the 181°C of oxidatively-derived Poly(DAP-ox)—and a molar mass exceeding 8650 Da [1]. This scenario is directly supported by the quantitative performance data established in Evidence_Item 3.

High-Viscosity Poly(Schiff Base Sulfide) Polymers

2,6-Diaminopyridine functions as the core diamine monomer for synthesizing poly(Schiff base sulfide) polymers via nucleophilic displacement polymerization with sodium sulfide, yielding materials with inherent viscosity of 9.01 dL/g in DMSO at 30°C [1]. The resulting polymer demonstrates a 10% weight loss temperature of 380°C and a glass transition temperature of 74.6°C [1]. This scenario is directly supported by the quantitative performance data established in Evidence_Item 4.

Hydrogen-Bonding Scaffold for Crystal Engineering

2,6-Diaminopyridine reliably adopts the hetero R22(8) supramolecular synthon across diverse carboxylic acid systems, as demonstrated in seven characterized crystalline salts [1][2]. This predictable hydrogen-bonding behavior enables the rational design of 2D/3D supramolecular architectures for co-crystals, organic salts, and pharmaceutical solid forms [1][2]. This scenario is directly supported by the quantitative evidence established in Evidence_Item 5.

Application
Selection Property
Validation Focus
Fe–N–C / Co–N–C electrocatalyst precursor
Nitrogen-rich diamine for M–N–C active site formation
ORR onset/half-wave potentials and power density benchmarking
Enzymatically polymerized thermally stable materials
Polymerization route selection (enzymatic vs. oxidative)
Thermal decomposition temperature; molar mass verification
High-viscosity poly(Schiff base) polymers
Symmetrical diamine architecture for chain extension
Inherent viscosity and thermal transitions (Tg, T₁₀%)
Hydrogen-bonding scaffold for crystal engineering
R22(8) synthon adoption consistency
X-ray structure confirmation of supramolecular architecture

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